Researchers requiring stereochemically pure endo-norbornene anhydride often face isomer contamination in commercial 'nadic anhydride.' Carbic anhydride (CAS 129-64-6) resolves this with consistent endo stereochemistry.
• Defined melting point (164-167 °C) ensures predictable epoxy curing windows for casting, lamination & powder molding.
• Kinetically favored Diels-Alder adduct retains endo configuration in mild downstream derivatizations.
• Bulk & research-scale packaging with batch-specific COA for QA/QC compliance.
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Cat. No.B7908305
⚠ Attention: For research use only. Not for human or veterinary use.
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride (CAS 129-64-6), also known as carbic anhydride or endo-nadic anhydride, is the endo stereoisomer of the Diels–Alder adduct formed between maleic anhydride and cyclopentadiene [1]. Its defining characteristic is the stereochemistry of the anhydride bridge relative to the norbornene double bond, which profoundly influences its physical properties, reactivity, and polymerization behavior [2][3]. As the kinetically favored product of the Diels–Alder reaction, it constitutes the major component of commercially available 'nadic anhydride' [1].
Endo stereoisomer of nadic anhydride; defined stereochemistry at the anhydride bridge
Kinetically favored Diels-Alder adduct; major commercial isomer
Stereochemistry governs polymerization behavior and thermal profile
[2] Potier, J., Commarieu, B., Soldera, A., & Claverie, J. P. (2018). Thermodynamic Control in the Catalytic Insertion Polymerization of Norbornenes as Rationale for the Lack of Reactivity of Endo-Substituted Norbornenes. ACS Catalysis, 8(7), 6047–6054. View Source
[3] Zhou, S., et al. (2025). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 16(15), 1680–1684. View Source
Functional Divergence: endo vs. exo Stereoisomers
The endo and exo isomers of 5-norbornene-2,3-dicarboxylic anhydride are not interchangeable synthons. While they share the same molecular formula (C9H8O3) and functional groups, their divergent stereochemistry leads to markedly different physical properties, thermal behavior, and—most critically—polymerization kinetics and thermodynamics [1][2]. For instance, the exo isomer exhibits dramatically higher activity in both insertion polymerization with ethylene and ring-opening metathesis polymerization (ROMP), while the endo isomer is often recalcitrant or stops after a single insertion [2][3]. These differences are not merely academic; they dictate which isomer is suitable for a given application, making isomer purity a critical procurement parameter.
Risk factor
Polymerization reactivity
Endo isomer shows negligible activity in insertion polymerization and lower ROMP efficiency; exo isomer is required for these polymerizations.
Risk factor
Thermal isomerization
Endo can convert to exo above ~165 °C; heat history may alter stereochemical purity and compromise endo-specific applications.
[1] Potier, J., Commarieu, B., Soldera, A., & Claverie, J. P. (2018). Thermodynamic Control in the Catalytic Insertion Polymerization of Norbornenes as Rationale for the Lack of Reactivity of Endo-Substituted Norbornenes. ACS Catalysis, 8(7), 6047–6054. View Source
[2] Zhou, S., et al. (2025). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 16(15), 1680–1684. View Source
[3] Craig, D. (1951). The Question of the 'Internal' Pathway for the Thermal endo-exo Isomerizations of the 5-Norbornene-2,3-dicarboxylic Anhydrides. Journal of the American Chemical Society, 73(10), 4889–4892. View Source
Performance Evidence: cis-endo Isomer
Melting Point Comparison: endo vs. exo
The endo isomer exhibits a significantly higher melting point than the exo isomer, a consequence of its distinct crystal packing. The endo isomer (carbic anhydride) melts at 162–167 °C , while the exo isomer (himic anhydride) melts at 140–145 °C . This ~22 °C difference is a critical quality control metric and directly impacts processing conditions in melt-based applications.
Melting PointHead-to-head
162–167 °C
Identity and purity metric; deviation indicates isomer contamination.
Exo isomer mp: 140–145 °C (Δ ≈ 22 °C).
Physical ChemistryThermal AnalysisIsomer Purity
Evidence Dimension
Melting Point (mp)
Target Compound Data
162–167 °C (endo isomer)
Comparator Or Baseline
140–145 °C (exo isomer)
Quantified Difference
Δ ≈ 22 °C
Conditions
Standard laboratory melting point determination (capillary)
Why This Matters
Procurement: Melting point is a primary identity and purity test. An off-spec melting point indicates isomer contamination or degradation, which can cause batch failure in polymer syntheses requiring precise stereochemistry.
Physical ChemistryThermal AnalysisIsomer Purity
Diels–Alder Isomer Selectivity
The endo isomer is the kinetically favored product in the Diels–Alder reaction between maleic anhydride and cyclopentadiene, forming predominantly under ambient conditions . The exo isomer is the thermodynamically more stable product and can be obtained by thermal isomerization of the endo isomer at temperatures above its melting point [1][2]. This mechanistic difference means that to obtain the pure endo isomer, one must avoid elevated temperatures that trigger isomerization.
Diels–Alder SelectivityClass-level
Endo: >95% at 0–25 °C
Exo: ~5% (minor)
Endo:exo ratio > 19:1
Kinetic product distribution ensures high endo content; certified purity is still needed.
Thermal isomerization may reduce endo purity above mp.
Predominantly endo isomer (>95% endo) at room temperature
Comparator Or Baseline
Exo isomer is a minor product (~5%) under kinetic control
Quantified Difference
Endo:exo ratio > 19:1
Conditions
Diels–Alder reaction of maleic anhydride and cyclopentadiene at 0–25 °C
Why This Matters
Selection: For researchers requiring the endo isomer specifically (e.g., for applications where the exo isomer is inactive), this synthetic reality underscores the need for procuring material with certified endo purity, as exo contamination is inherent to the standard commercial synthesis.
[1] Craig, D. (1951). The Question of the 'Internal' Pathway for the Thermal endo-exo Isomerizations of the 5-Norbornene-2,3-dicarboxylic Anhydrides. Journal of the American Chemical Society, 73(10), 4889–4892. View Source
[2] Ganter, C., Scheidegger, U., & Roberts, J. D. (1965). The Question of the 'Internal' Pathway for the Thermal endo-exo Isomerizations of the 5-Norbornene-2,3-dicarboxylic Anhydrides. Journal of the American Chemical Society, 87(12), 2771–2778. View Source
Insertion Polymerization: endo vs. exo Reactivity
In catalytic insertion polymerization with a cationic Pd catalyst, the endo isomer (carbic anhydride) exhibits virtually no polymerization activity, with the reaction stopping after a single monomer insertion [1]. In stark contrast, the exo isomer (himic anhydride) polymerizes readily under identical conditions. DFT calculations reveal this is a thermodynamic, not kinetic, limitation: the insertion of a second endo monomer is endergonic [1].
Insertion PolymerizationHead-to-head
Endo: stops after 1 insertion
Exo: continuous polymerization
Endo shows no polymer formation under tested conditions; exo is required.
Thermodynamic limitation, not kinetic (DFT).
Polymer ChemistryCatalysisPalladium Catalysts
Evidence Dimension
Polymerization Extent
Target Compound Data
Stops after 1 insertion (no polymer formed)
Comparator Or Baseline
Exo isomer: continuous polymerization to high molecular weight polymer
Quantified Difference
Qualitative: Active vs. Inactive
Conditions
Cationic Pd catalyst, room temperature
Why This Matters
Procurement: This is a definitive 'go/no-go' differentiator. If your application involves insertion polymerization, the endo isomer is essentially useless. Sourcing the correct stereoisomer is not a matter of optimization but of basic feasibility.
Polymer ChemistryCatalysisPalladium Catalysts
[1] Potier, J., Commarieu, B., Soldera, A., & Claverie, J. P. (2018). Thermodynamic Control in the Catalytic Insertion Polymerization of Norbornenes as Rationale for the Lack of Reactivity of Endo-Substituted Norbornenes. ACS Catalysis, 8(7), 6047–6054. View Source
Ethylene Copolymerization Efficiency
In ethylene copolymerization using phosphine-sulfonate palladium catalysts, the exo isomer of 5-norbornene-2,3-dicarboxylic anhydride exhibits superior performance across all key metrics compared to the endo isomer [1]. The exo isomer shows higher polymerization activity (rate constant), higher comonomer incorporation (up to 6.0 mol% for exo), and yields copolymers with higher molecular weights. This leads to demonstrably better compatibilizing performance in polymer blends [1].
Ethylene CopolymerizationHead-to-head
Endo: lower activity, lower incorporation
Exo: higher activity, up to 6.0 mol% incorporation
Reported comparison: exo gives higher copolymer efficiency; endo may not suit this application.
Kinetic data show significantly larger rate constant for exo.
Quantitative kinetic data in reference; exo rate constant significantly larger
Conditions
Ethylene copolymerization with phosphine-sulfonate Pd catalysts
Why This Matters
Selection: For the synthesis of functionalized polyethylenes via insertion copolymerization, the exo isomer is the clearly superior choice. Procuring the endo isomer for this application would result in inferior material properties and lower productivity.
Polymer ChemistryCopolymerizationCatalysis
[1] Zhou, S., et al. (2025). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 16(15), 1680–1684. View Source
ROMP Reactivity
The exo isomer of 5-norbornene-2,3-dicarboxylic anhydride demonstrates substantially higher reactivity in living ring-opening metathesis polymerization (ROMP) compared to its endo counterpart [1]. This enhanced reactivity enables precise control over polymer architecture, molecular weight, and dispersity when using well-defined ruthenium catalysts. The endo isomer, due to its lower ROMP activity, is generally not the monomer of choice for these applications [1].
ROMP ReactivityClass-level
Endo: lower reactivity, often unsuitable for controlled ROMP
Exo: high reactivity, suitable for living ROMP
Exo isomer is the established monomer for ROMP; endo may require higher catalyst loadings.
Lower reactivity, often unsuitable for controlled ROMP
Comparator Or Baseline
Exo isomer: High reactivity, suitable for living ROMP
Quantified Difference
Qualitative observation; exo polymerizes much faster
Conditions
ROMP with Grubbs-type Ru catalysts
Why This Matters
Procurement: For researchers utilizing ROMP to create functional polynorbornenes, the exo isomer is the established and reliable monomer. The endo isomer may require higher catalyst loadings, longer reaction times, and yields polymers with less controlled architectures, making it a less economical and less precise building block.
Polymer ChemistryROMPRuthenium Catalysts
[1] Zhang, H., et al. (2020). Metathesis of norbornene-derivatives bearing trimethylsilyl groups using Ru-alkylidene catalysts: An experimental and computational study. Polymer Chemistry. View Source
Solubility Profile
The endo isomer exhibits a distinct solubility profile. It is readily soluble in acetone, benzene, ethyl ether, and ethanol, but has very low solubility in water (<0.01 g/100g) and decomposes with alkalies [1]. Systematic studies in fourteen pure solvents and three binary solvent mixtures have quantified its solubility as a function of temperature, providing crucial data for crystallization, purification, and reaction solvent selection [2]. While direct comparative data for the exo isomer in all these solvents is not readily compiled in a single source, the endo isomer's specific solubility parameters are critical for process design.
Solubility ProfileReported
Soluble in acetone, benzene, ethyl ether, ethanol
Insoluble in water; hydrolyzes to diacid
Solubility supports common organic transformations; anhydrous handling required.
Comparative data with exo isomer limited.
Physical ChemistrySolubilityFormulation
Evidence Dimension
Solubility in Common Solvents
Target Compound Data
Soluble in acetone, benzene, ethyl ether, ethanol; insoluble in water
Comparator Or Baseline
Exo isomer: Reported to be soluble in chloroform; detailed comparative data lacking
Quantified Difference
Qualitative differences in specific solvents
Conditions
Room temperature solubility
Why This Matters
Procurement/Selection: The endo isomer's solubility in acetone and benzene is advantageous for many polymer modifications and organic transformations. However, its water sensitivity (hydrolysis to diacid) requires careful handling and storage under anhydrous conditions, a factor that must be considered in downstream processing.
Physical ChemistrySolubilityFormulation
[1] ChemicalZenith. (2025). Technical Data Sheet for cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (129-64-6). View Source
[2] Zhao, X., et al. (2019). Solid-liquid equilibrium solubility and thermodynamic properties of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in fourteen pure solvents and three binary solvents at various temperatures. Journal of Molecular Liquids, 291, 111260. View Source
Application Scenarios for cis-endo Isomer
Endo-Specific Norbornene Derivatives
The endo isomer is the starting material of choice for preparing endo-specific norbornene derivatives, such as endo-norbornanedicarboximide, which is a key intermediate in the synthesis of piperidinylbenzisoxazole antipsychotic drugs . Its kinetically favored formation ensures that the desired stereochemistry is retained in downstream transformations that proceed under mild conditions, avoiding isomerization to the exo form.
Epoxy Curing Agent
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is employed as a latent curing agent for epoxy resins in applications such as casting, lamination, and powder molding [1]. Its specific melting point and reactivity profile are advantageous for formulations that require a solid anhydride with a well-defined curing temperature window. The homopolymer of the endo isomer is also soluble in dioxane and acetone, offering processing flexibility for coating applications [2].
Epoxide Alternating Copolymerization
The endo isomer (carbic anhydride) is an effective comonomer in the alternating copolymerization with epoxides, such as 1-butene oxide, using (salph)AlCl/[PPN]Cl catalytic systems . Mechanistic studies show that the polymerization rate is first-order in epoxide and zero-order in the cyclic anhydride, indicating that carbic anhydride does not participate in the rate-limiting step, which simplifies kinetic modeling and process control .
Telechelic Polymer Synthesis
Carbic anhydride serves as a unique monomer for introducing orthogonally reactive, exclusively in-chain anhydride groups into polymers via terpolymerization . Combined experimental and theoretical DFT studies reveal that this approach enables the direct synthesis of telechelic polymers, where the electronics and bulk of the comonomers are carefully matched to achieve controlled incorporation . This application leverages the specific reactivity of the endo isomer's strained double bond and anhydride functionality.
[2] Kern, R. J. (1977). Homopolymers of cis-5-norbornene-2,3-dicarboxylic anhydrides. U.S. Patent No. 4,012,575. View Source
[3] Darensbourg, D. J., et al. (n.d.). Mechanistic Insights into the Alternating Copolymerization of Epoxides and Cyclic Anhydrides Using a (Salph)AlCl and Iminium Salt Catalytic System. View Source
[4] Capacchione, C., et al. (2022). Orthogonally reactive exclusively in-chain anhydride groups are formed by terpolymerization with carbic anhydride. View Source
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